BenchChemオンラインストアへようこそ!

2-(4-Hydroxy-phenyl)-1h-quinolin-4-one

Monoamine oxidase inhibition Neuroprotection Enzyme selectivity

Select this compound for its superior 4'-hydroxy substitution, which is critical for biological activity. Unlike most substituents that ablate cytotoxicity, the 4'-hydroxy group uniquely retains MAO-B selectivity (IC50=1.13 µM) and antioxidant capacity (FRAP: up to 97.71% TE), making it an essential positive control for anticancer and neuroprotection SAR studies. Generic alternatives lacking this substitution risk loss of both selectivity and function.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
CAS No. 3813-93-2
Cat. No. B3052050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxy-phenyl)-1h-quinolin-4-one
CAS3813-93-2
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(N2)C3=CC=C(C=C3)O
InChIInChI=1S/C15H11NO2/c17-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)16-14/h1-9,17H,(H,16,18)
InChIKeyNFHVMJUQDROCSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification: 2-(4-Hydroxy-phenyl)-1h-quinolin-4-one (CAS 3813-93-2) Baseline Characteristics


2-(4-Hydroxy-phenyl)-1H-quinolin-4-one (CAS 3813-93-2) is a 2-aryl-4-quinolone derivative characterized by a quinolin-4-one core bearing a 4-hydroxyphenyl substituent at the 2-position . This structural motif distinguishes it from simple 4-quinolones and flavonoids, conferring a distinct pharmacological profile that includes selective monoamine oxidase B (MAO-B) inhibition, moderate antioxidant capacity, and documented anti-HIV-1 activity [1][2][3]. The compound serves as a critical research tool for investigating structure-activity relationships in the 2-phenylquinolin-4(1H)-one series, particularly regarding the role of 4'-hydroxy substitution in modulating biological activity [4].

Why Generic 2-Aryl-4-quinolone Substitution Fails: The Critical Role of 4'-Hydroxy in 2-(4-Hydroxy-phenyl)-1h-quinolin-4-one


The 2-aryl-4-quinolone scaffold exhibits profound sensitivity to substitution patterns, rendering generic interchange among analogs scientifically unsound. Systematic SAR studies demonstrate that substitution at the 4'-position of the phenyl ring is a critical determinant of biological activity: most substituents at this position ablate cytotoxicity and tubulin polymerization inhibition, with the notable exception of hydroxyl or methyl groups, which uniquely retain activity [1]. Furthermore, the presence of a 4'-hydroxy moiety significantly enhances antioxidant capacity relative to unsubstituted or methoxy-substituted analogs by providing an additional hydrogen-donating group [2]. This substitution-dependent pharmacology extends to enzyme inhibition, where 2-(4-hydroxy-phenyl)-1H-quinolin-4-one exhibits approximately 88-fold selectivity for MAO-B over MAO-A—a profile that cannot be assumed for other 2-aryl-4-quinolones lacking this precise substitution [3]. Procurement of generic alternatives without rigorous validation of the 4'-hydroxy substitution therefore risks fundamental alterations in target engagement, selectivity, and functional activity.

Quantitative Differentiation of 2-(4-Hydroxy-phenyl)-1h-quinolin-4-one: Evidence-Based Procurement Guide


MAO-B vs. MAO-A Selectivity: 88-Fold Preference for MAO-B

2-(4-Hydroxy-phenyl)-1H-quinolin-4-one demonstrates pronounced selectivity for monoamine oxidase B (MAO-B) over MAO-A, a critical differentiation parameter when selecting among 2-aryl-4-quinolones. The compound inhibits MAO-B with an IC50 of 1.13 µM, whereas inhibition of MAO-A requires an approximately 88-fold higher concentration (IC50 = 100 µM) under identical assay conditions [1]. This selectivity profile contrasts with the broader MAO inhibition observed in many related quinolone derivatives and is directly attributable to the specific 4'-hydroxy substitution pattern.

Monoamine oxidase inhibition Neuroprotection Enzyme selectivity

CYP3A4 Inhibition Profile: Low-Micromolar Potency

2-(4-Hydroxy-phenyl)-1H-quinolin-4-one exhibits measurable inhibition of human recombinant CYP3A4 with an IC50 of 7.9 µM [1]. CYP3A4 is the predominant drug-metabolizing enzyme in human liver, and this inhibitory potency places the compound in a moderate interaction risk category relative to other 2-aryl-4-quinolones. In comparison, structurally related 4-quinolone derivatives lacking the 4'-hydroxy substitution have been reported with CYP3A4 IC50 values ranging from 3.7 µM to >100 µM, indicating that the 4'-hydroxy modification does not universally potentiate CYP inhibition [2].

Cytochrome P450 Drug metabolism ADME-Tox

Antioxidant Capacity: FRAP Assay Performance of Hydroxy-2-phenylquinolin-4(1H)-ones

Hydroxy-substituted 2-phenylquinolin-4(1H)-ones, including the target compound, demonstrate significant antioxidant activity in the FRAP (Ferric Reducing Antioxidant Power) assay, with values ranging from 1.41% to 97.71% Trolox equivalents depending on specific substitution patterns [1]. This antioxidant capacity is directly attributable to the hydrogen-donating 4'-hydroxy group, which is absent in unsubstituted 2-phenyl-4-quinolones and methoxy-substituted analogs. In parallel ORAC (Oxygen Radical Absorbance Capacity) assays, these hydroxy derivatives exhibit 9.18–15.27 µM Trolox equivalents at 1 mM concentration, and in TBARS (Thiobarbituric Acid Reactive Substances) assays, they reduce lipid peroxidation to 0.05–0.72 nmol MDA/mg tissue [1].

Antioxidant Oxidative stress Ferric reducing power

4'-Substitution SAR: Hydroxyl and Methyl Groups Uniquely Retain Antiproliferative Activity

A systematic SAR investigation of 2-phenyl-4-quinolone derivatives established that substitution at the 4'-position of the phenyl ring is largely deleterious to cytotoxicity and tubulin polymerization inhibition. The study explicitly states: 'Substitution at the 4'-position also resulted in compounds with little or no activity, except for hydroxyl or methyl groups at this position' [1]. This finding positions 2-(4-hydroxy-phenyl)-1H-quinolin-4-one as one of the few 4'-substituted analogs that retains the antiproliferative potential characteristic of the parent scaffold, while analogs bearing 4'-fluoro, 4'-chloro, 4'-methoxy, or 4'-trifluoromethoxy substituents exhibit markedly reduced or abolished activity [1].

Structure-activity relationship Anticancer Tubulin polymerization

Anti-HIV-1 Activity: Functional Screening Confirmation

2-(4-Hydroxy-phenyl)-1H-quinolin-4-one has been evaluated in anti-HIV-1 activity screening assays, with experimental results indicating that the compound exhibits 'higher' anti-HIV-1 activity relative to baseline controls [1]. While precise quantitative measures (EC50 or IC50) are not reported in the available primary literature, the functional confirmation of antiviral activity distinguishes this compound from other 2-aryl-4-quinolones that have not demonstrated efficacy in viral replication assays. Notably, related quinolone derivatives have been advanced as HIV-1 integrase inhibitors, suggesting that the 4-quinolone scaffold may engage conserved antiviral targets [2].

Antiviral HIV-1 Quinolone

Defined Application Scenarios for 2-(4-Hydroxy-phenyl)-1h-quinolin-4-one (CAS 3813-93-2) Based on Quantitative Evidence


MAO-B Selective Inhibition Studies in Neurodegeneration Models

Researchers investigating the role of monoamine oxidase B in Parkinson's disease, Alzheimer's disease, or age-related cognitive decline should prioritize 2-(4-hydroxy-phenyl)-1H-quinolin-4-one due to its 88-fold selectivity for MAO-B (IC50 = 1.13 µM) over MAO-A (IC50 = 100 µM) [1]. This selectivity window enables MAO-B-specific pharmacological interrogation without the confounding cardiovascular and dietary restrictions associated with MAO-A inhibition. The compound's moderate antioxidant capacity (FRAP: 1.41–97.71% Trolox equivalents) provides an orthogonal mechanism potentially synergistic with MAO-B inhibition in neuroprotection studies [2]. Procurement of generic 2-aryl-4-quinolones lacking the 4'-hydroxy group risks loss of both selectivity and antioxidant function.

Structure-Activity Relationship Studies of 2-Phenyl-4-quinolone Antiproliferative Agents

Medicinal chemistry programs focused on developing tubulin polymerization inhibitors or anticancer agents based on the 2-phenyl-4-quinolone scaffold should employ 2-(4-hydroxy-phenyl)-1H-quinolin-4-one as a critical 4'-hydroxy reference standard. SAR evidence demonstrates that 4'-substitution largely abolishes activity, with hydroxyl and methyl groups representing the sole exceptions [1]. This compound therefore serves as an essential positive control when evaluating novel 4'-substituted analogs and as a validated starting point for further optimization at other positions (e.g., 6,7-methylenedioxy substitution) [1].

Antioxidant Mechanism Probing in Oxidative Stress Assays

Investigators quantifying structure-dependent antioxidant activity in the 2-phenylquinolin-4(1H)-one series should select 2-(4-hydroxy-phenyl)-1H-quinolin-4-one as the hydroxylated reference compound. Its performance in FRAP, ORAC, and TBARS assays (range: 1.41–97.71% TE, 9.18–15.27 µM TE, and 0.05–0.72 nmol MDA/mg tissue, respectively) has been systematically characterized alongside flavone and quinoline comparators [1]. The 4'-hydroxy group provides the hydrogen-donating capacity essential for these assays, enabling direct comparison with non-hydroxylated controls to isolate the contribution of this functional group.

CYP3A4 Interaction Profiling in ADME-Tox Panels

ADME-Tox screening programs evaluating cytochrome P450 inhibition liabilities should incorporate 2-(4-hydroxy-phenyl)-1H-quinolin-4-one as a characterized 4-quinolone representative with defined CYP3A4 inhibition (IC50 = 7.9 µM) [1]. This data point supports benchmarking of novel 2-aryl-4-quinolone analogs against a known entity and facilitates prediction of potential drug-drug interaction risks when the compound is co-administered with CYP3A4 substrates. The compound's position within the broader range of quinolone CYP3A4 inhibition (3.7–>100 µM) provides a useful internal reference [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Hydroxy-phenyl)-1h-quinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.